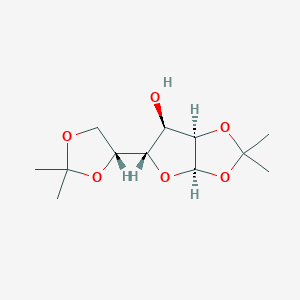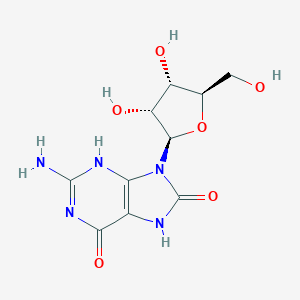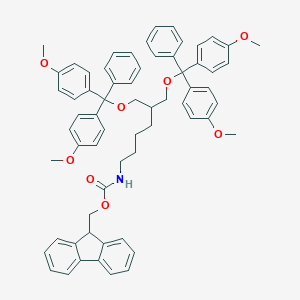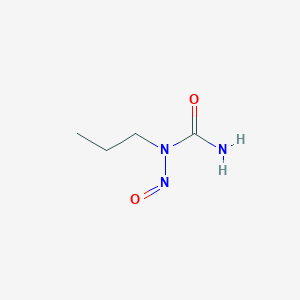
6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL
説明
6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL (6-Amino-5-DEE-2-MOP) is a synthetic compound with a wide range of applications in scientific research. It is a small molecule that has been extensively studied in the laboratory and has been found to have a variety of biochemical and physiological effects. 6-Amino-5-DEE-2-MOP has been used in a variety of laboratory experiments, ranging from drug discovery to gene therapy.
科学的研究の応用
Fluorescent Sensor for Detection of Aluminum Ion
A derivative, 6-amino-5-((4-bromobenzylidene)amino)-2-mercaptopyrimidin-4-ol, has been designed and characterized for the selective recognition of aluminum ion (Al3+). This sensor exhibits an "OFF-ON type" mode in the presence of Al3+ ion and demonstrates high sensitivity with a detection limit of 99 nM. It also has applications in bacterial cell imaging and logic gate operations, showcasing green and red fluorescent images with Al3+ ion, and representing INHIBIT logic gate in switching behavior (Yadav & Singh, 2018).
Nickel Ion Detection
Another research found that derivatives of 6-amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL, specifically 5-(2-hydroxybenzylideneamino)-6-amino-2-mercaptopyrimidin-4-ol and its analogs, demonstrated selective complexation with Ni(II) ions. These receptors provided a fluorescence quenching "off sensing" system with limits of detection of 33 µM and 48 µM, respectively, for two different chemosensors. They showcased changes in electrochemical reduction and oxidation potentials upon the addition of the nickel metal ion, indicating potential applications in detecting and monitoring nickel ion concentrations in various environments (Gupta, Singhal, & Singh, 2016).
Synthesis and Conversion of Novel Heterocyclic Systems
The synthesis and conversion of novel heterocyclic systems from derivatives of 6-amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL have been explored. By reacting these derivatives with various compounds, researchers have obtained new heterocyclic systems like pyrimido[5,4-e][1,3,4]thiadiazine, which could have potential applications in developing new materials and molecules with unique properties (Safonova et al., 2005).
Anticancer Applications
Research into the applications of 6-amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL derivatives has also extended into anticancer studies. For example, a derivative was encapsulated in Pluronic copolymer micelles to enhance its efficacy against cancer cell proliferation. This encapsulation significantly increased cell death in breast cancer cell lines, highlighting the potential of these compounds in cancer therapeutics (John et al., 2015).
特性
IUPAC Name |
6-amino-5-(2,2-diethoxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3S/c1-3-15-7(16-4-2)5-6-8(11)12-10(17)13-9(6)14/h7H,3-5H2,1-2H3,(H4,11,12,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSGXTLNGDMLRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=C(NC(=S)NC1=O)N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70224791 | |
| Record name | 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70224791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL | |
CAS RN |
7400-05-7 | |
| Record name | 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007400057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7400-05-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70224791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-AMINO-5-(2,2-DIETHOXYETHYL)-2-MERCAPTO-4-PYRIMIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVX56FS6AO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B14383.png)









